Product packaging for Imidazo[1,2-a]pyridin-2-ylmethyl acetate(Cat. No.:)

Imidazo[1,2-a]pyridin-2-ylmethyl acetate

Cat. No.: B13069666
M. Wt: 190.20 g/mol
InChI Key: HJNWYSCOXZYDRI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethyl acetate (CAS 721426-33-1) is a chemical building block of significant interest in medicinal and organic chemistry. It features the imidazo[1,2-a]pyridine scaffold, a nitrogen-fused heterocycle recognized as a privileged structure in drug discovery due to its wide range of biological activities . This specific compound serves as a versatile synthetic intermediate for the design and development of novel bioactive molecules. Researchers value this scaffold for its presence in several marketed drugs and its potential across various therapeutic areas . The structural motif is found in compounds with demonstrated analgesic, anticancer, antiosteoporosis, and anxiolytic activities . Recent scientific literature highlights the ongoing exploration of imidazo[1,2-a]pyridine derivatives as potent anticancer agents, with studies showing efficacy against melanoma and cervical cancer cell lines by inducing apoptosis and cell cycle arrest . Furthermore, this class of compounds has gained considerable attention in anti-infective research, particularly in the development of new therapeutic agents against multidrug-resistant tuberculosis . The acetoxy group in the molecule provides a handle for further chemical modifications, making it a valuable precursor in multi-step synthetic routes, including Friedel-Crafts reactions and other functionalization strategies to create diverse chemical libraries for biological screening . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B13069666 Imidazo[1,2-a]pyridin-2-ylmethyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethyl acetate

InChI

InChI=1S/C10H10N2O2/c1-8(13)14-7-9-6-12-5-3-2-4-10(12)11-9/h2-6H,7H2,1H3

InChI Key

HJNWYSCOXZYDRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CN2C=CC=CC2=N1

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of the Imidazo 1,2 a Pyridine Core

Functionalization at the C-2 Position of the Imidazo[1,2-a]pyridine (B132010) Ring

Functionalization at the C-2 position of the imidazo[1,2-a]pyridine ring is generally more challenging than at the C-3 position due to the electronic characteristics of the scaffold. The C-3 position is more electron-rich and thus more susceptible to electrophilic attack. researchgate.net Consequently, many synthetic strategies for C-2 substituted derivatives involve constructing the ring from appropriately substituted precursors rather than direct C-H functionalization of the pre-formed core. researchgate.netnanobioletters.com

A common method involves the condensation of 2-aminopyridines with α-haloketones, which directly installs a substituent at the C-2 position. nanobioletters.com For example, the reaction between 2-aminopyridine (B139424) and various substituted phenacyl bromides using a copper silicate (B1173343) catalyst provides an efficient route to 2-arylimidazo[1,2-a]pyridines. nanobioletters.com Similarly, multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction (GBBR), which combines a 2-aminopyridine, an aldehyde, and an isocyanide, are widely used to generate 3-aminoimidazo[1,2-a]pyridines with simultaneous substitution at C-2 depending on the aldehyde used. researchgate.net

The medicinal importance of C-2 functionalized compounds, such as the antiulcer drug Zolimidine and the anti-inflammatory agent Miroprofen, has driven the development of synthetic methods targeting this position. researchgate.net

Table 1: Selected Methods for C-2 Functionalization

Reaction Type Reagents Catalyst/Conditions Product Type Ref
Cyclocondensation 2-Aminopyridine, α-haloketone Copper silicate, ethanol, reflux 2-Substituted Imidazo[1,2-a]pyridines nanobioletters.com
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, Isocyanide Various catalysts (e.g., NH4Cl) 2,3-Disubstituted Imidazo[1,2-a]pyridines researchgate.netmdpi.com
Condensation Pyridines, Oxime esters Molecular iodine (I2) 2-Substituted Imidazo[1,2-a]pyridines acs.org

Functionalization at the C-3 Position of the Imidazo[1,2-a]pyridine Ring

The C-3 position is the most nucleophilic carbon in the imidazo[1,2-a]pyridine ring, making it the primary site for electrophilic substitution and a focal point for C-H functionalization strategies. nih.gov A vast array of methods have been developed to introduce diverse functional groups at this position.

Halogenation: Direct and regioselective halogenation at C-3 can be achieved using various reagents. A transition-metal-free approach utilizes inexpensive sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of acetic acid to yield 3-chloro- and 3-bromoimidazo[1,2-a]pyridines, respectively. nih.govrsc.org These halogenated intermediates are valuable precursors for further modifications, such as Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net

Arylation: C-3 arylation is a key transformation for creating π-conjugated systems. Methods include copper(I)-catalyzed direct C-H arylation with aryl iodides, bromides, and triflates. acs.org Additionally, visible light-mediated, metal-free arylation has been accomplished using diazonium salts with chlorophyll (B73375) as a natural photocatalyst, offering a green synthetic alternative. mdpi.comrsc.org

Alkylation and Acylation: The introduction of alkyl groups can be performed via Friedel-Crafts-type reactions. For instance, a three-component aza-Friedel–Crafts reaction catalyzed by Yttrium(III) triflate allows for the C-3 alkylation of imidazo[1,2-a]pyridines with aldehydes and amines. nih.govmdpi.com

Other Functionalizations: The versatility of the C-3 position extends to the introduction of various other functionalities. These include formylation, amination, sulfonylation, and thiocyanation, often achieved through visible-light-induced photocatalysis or metal-catalyzed processes. mdpi.comnih.gov For example, a catalyst-free, three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can achieve C-3 arylomethylation through a decarboxylative process. nih.gov

Table 2: Key Functionalization Reactions at the C-3 Position

Reaction Type Reagents/Conditions Catalyst Outcome Ref
Chlorination Sodium chlorite (NaClO₂), AcOH, DMF, 60 °C Metal-free 3-Chloro derivatives nih.govrsc.org
Bromination Sodium bromite (NaBrO₂), AcOH, DMF, 60 °C Metal-free 3-Bromo derivatives nih.govrsc.org
Arylation Aryl iodides/bromides, Cs₂CO₃ Copper(I) chloride 3-Aryl derivatives acs.org
Arylation Aryl diazonium salts, visible light Chlorophyll (photocatalyst) 3-Aryl derivatives mdpi.comrsc.org
Aza-Friedel-Crafts Aldehyde, cyclic amine Y(OTf)₃ C₃-aminoalkyl derivatives nih.govmdpi.com
Formylation Tetramethylethylenediamine (TMEDA), visible light Rose bengal (photocatalyst) 3-Formyl derivatives nih.gov

Functionalization at Other Positions (e.g., C-6, C-8)

Functionalization of the pyridine (B92270) ring portion of the scaffold (positions C-5 through C-8) is less common and typically requires different strategies than those used for the imidazole (B134444) ring. Often, substituents on the pyridine ring are introduced by using a pre-functionalized 2-aminopyridine starting material. nih.gov For example, C-3 halogenation reactions have been shown to be effective on substrates already bearing methyl, chloro, and iodo groups at the C-6 and C-8 positions. nih.gov

However, methods for the direct functionalization of these positions have been developed, particularly for the synthesis of compound libraries. A notable example is the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides. This method begins with a polymer-bound 2-aminonicotinate, which is cyclized to form the imidazo[1,2-a]pyridine core. Subsequent cleavage from the solid support with various primary or secondary amines yields a library of C-8 carboxamides. nih.gov This approach demonstrates a targeted strategy for derivatization at a specific position on the pyridine ring.

Table 3: Example of Functionalization at the C-8 Position

Method Starting Material Key Steps Final Product Ref
Solid-Phase Synthesis Polymer-bound 2-aminonicotinate 1. Reaction with α-haloketone to form the imidazo[1,2-a]pyridine core. 2. Cleavage from support with an amine. Imidazo[1,2-a]pyridine-8-carboxamide nih.gov

Introduction of Acetate (B1210297) and Related Ester/Amide Moieties

The incorporation of ester and amide functionalities is a common strategy in medicinal chemistry to alter properties such as solubility, stability, and bioavailability. In the context of the imidazo[1,2-a]pyridine core, these moieties can be introduced at various positions.

As discussed previously, a versatile solid-phase synthesis method allows for the creation of a diverse library of imidazo[1,2-a]pyridine-8-carboxamides by reacting a resin-bound intermediate with a range of amines. nih.gov This highlights a powerful strategy for introducing amide diversity at the C-8 position.

The synthesis of 3-aminoimidazo[1,2-a]pyridines can also be achieved through a cyclodehydration-aromatization reaction starting from readily available amides. researchgate.net Furthermore, the synthesis of Schiff base derivatives from 3-amino-2-phenylimidazo[1,2-a]pyrimidine showcases the derivatization of an amino group to form an imine, a related nitrogen-containing functional group. nih.gov

While direct introduction of an acetate group onto a pre-formed imidazo[1,2-a]pyridine core is less commonly reported, synthetic routes can be designed to incorporate such features. For instance, the synthesis of a compound like imidazo[1,2-a]pyridin-2-ylmethyl acetate would likely proceed by first installing a hydroxymethyl group at the C-2 position, followed by a standard esterification reaction with acetic anhydride (B1165640) or acetyl chloride. The initial hydroxymethyl group could be introduced by using an appropriate building block during the ring construction.

Table 4: Strategies for Introducing Amide/Ester Functionalities

Position Functional Group Synthetic Strategy Ref
C-8 Carboxamide Solid-phase synthesis from 2-aminonicotinate nih.gov
C-3 Amine (precursor) Cyclodehydration-aromatization of amides researchgate.net
C-3 Schiff Base (Imine) Condensation of 3-amino derivative with aldehydes nih.gov

Synthesis of Imidazo[1,2-a]pyridine-Containing Hybrid Molecules

Creating hybrid molecules by linking the imidazo[1,2-a]pyridine core to other pharmacologically relevant scaffolds is a promising strategy for developing new therapeutic agents with potentially novel or synergistic activities.

One effective approach is the use of "click chemistry." A one-pot, microwave-assisted synthesis combining the Groebke–Blackburn–Bienaymé reaction (GBBR) with the Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) has been developed to create hybrids of imidazo[1,2-a]pyridines and 1,2,3-triazoles. mdpi.com This method provides a rapid and efficient route to complex bis-heterocyclic structures.

Another strategy involves the direct coupling of the imidazo[1,2-a]pyridine core with other heterocycles. A copper-catalyzed aerobic oxidative decarboxylative process has been developed to functionalize the C-3 position of imidazo[1,2-a]pyridines with 3-indoleacetic acids, yielding 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridine derivatives. researchgate.net

Furthermore, the imidazo[1,2-a]pyridine scaffold can be used as a building block for more complex, fused-ring systems. For example, a palladium-catalyzed decarboxylative domino reaction between imidazo[1,2-a]pyridines and coumarin-3-carboxylic acids has been reported to produce dibenzoisochromenoimidazo[1,2-a]pyridin-6-ones, which are intricate molecules containing six fused rings. researchgate.net

Table 5: Synthesis of Imidazo[1,2-a]pyridine Hybrids

Linked Moiety Linkage Position Method Ref
1,2,3-Triazole C-3 (via amino linker) One-pot GBBR and CuAAC "click" reaction mdpi.com
Indole C-3 Copper-catalyzed oxidative decarboxylative coupling researchgate.net
Fused Polycyclic System C-2/C-3 Palladium-catalyzed domino reaction with coumarins researchgate.net
Schiff Base C-3 Condensation of 3-amino derivative with aldehydes nih.gov

Mechanistic Investigations of Synthetic Pathways

Elucidation of Radical Pathways in Imidazo[1,2-a]pyridine (B132010) Formation

Radical-mediated reactions have emerged as a powerful strategy for the functionalization of imidazo[1,2-a]pyridines. rsc.org These pathways often involve the generation of a radical species that subsequently reacts with the imidazo[1,2-a]pyridine core.

Visible-light photoredox catalysis is a prominent method for initiating these radical pathways. For instance, in the trifluoromethylation of imidazo[1,2-a]pyridines, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then interact with a suitable trifluoromethyl source, like sodium triflinate, to generate a trifluoromethyl radical (•CF₃) through a single electron transfer (SET) process. nih.gov This highly reactive •CF₃ radical then adds to the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring, forming a radical intermediate. Subsequent oxidation and deprotonation yield the C-3 trifluoromethylated product. nih.gov Radical scavenging experiments often confirm the presence of these radical intermediates. nih.gov

Another example involves the use of iodine to trigger the cleavage of the N–O bond in oxime esters, which generates reactive iminyl radicals. These radicals then regioselectively couple with pyridines to initiate the formation of the imidazo[1,2-a]pyridine ring system. acs.orgnih.gov Similarly, persulfate can be reduced by an excited photosensitizer to form a sulfate (B86663) radical anion, which drives subsequent reactions. nih.gov The involvement of radical pathways is a recurring theme in modern synthetic methods targeting this heterocyclic system. rsc.orgresearchgate.net

Table 1: Examples of Radical Initiators and Generated Radicals in Imidazo[1,2-a]pyridine Synthesis

Initiator/Catalyst System Radical Source Generated Radical Reference
Visible Light / Photocatalyst Sodium Triflinate Trifluoromethyl Radical (•CF₃) nih.gov
Molecular Iodine (I₂) Oxime Esters Iminyl Radicals acs.orgnih.gov
Visible Light / Rose Bengal Persulfate (S₂O₈²⁻) Sulfate Radical Anion (SO₄•⁻) nih.gov

Investigation of Cascade Reaction Mechanisms

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single pot. researchgate.netnih.gov These processes involve a sequence of intramolecular or intermolecular reactions where the subsequent transformation occurs as a consequence of the functionality formed in the previous step.

A common cascade pathway begins with the reaction between a 2-aminopyridine (B139424) and an α-haloketone. bio-conferences.org This typically starts with the nucleophilic attack of the endocyclic pyridine (B92270) nitrogen onto the electrophilic carbon of the α-haloketone, forming a pyridinium (B92312) intermediate. This is followed by an intramolecular condensation reaction, leading to the final bicyclic product. acs.orgnih.gov

Multicomponent reactions (MCRs) are a powerful subset of cascade reactions. For example, a three-component reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne can be catalyzed by copper. bio-conferences.org The proposed mechanism for such reactions often involves the initial formation of an imine from the 2-aminopyridine and aldehyde. acs.org Concurrently, the copper catalyst activates the alkyne. A subsequent series of steps, including nucleophilic attack and cycloisomerization, leads to the formation of the imidazo[1,2-a]pyridine ring. acs.org Other cascade processes can be initiated by Michael additions. For instance, the reaction of 2-aminopyridine with nitroolefins can proceed via a Michael addition, followed by intramolecular cyclization and subsequent elimination to yield the aromatic core. acs.orgbio-conferences.org

A five-component cascade reaction has also been reported for the synthesis of complex imidazo[1,2-a]pyridine derivatives. This domino protocol involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and concluding with an N-cyclization step. researchgate.net

Table 2: Key Steps in Selected Cascade Reactions for Imidazo[1,2-a]pyridine Synthesis

Reaction Type Starting Materials Key Mechanistic Steps Reference
Two-Component 2-Aminopyridine, α-Haloketone 1. N-Alkylation (Endocyclic N) 2. Intramolecular Condensation/Cyclization acs.orgnih.gov
Three-Component 2-Aminopyridine, Aldehyde, Alkyne 1. Imine Formation 2. Alkyne Activation 3. Cycloisomerization bio-conferences.orgacs.org
Two-Component 2-Aminopyridine, Nitroolefin 1. Michael Addition 2. Intramolecular Cyclization 3. Elimination acs.orgbio-conferences.org

Role of Intermediates in Cyclization Reactions

The formation of the imidazo[1,2-a]pyridine ring system proceeds through several key intermediates, the nature of which depends on the specific synthetic route. In the classic reaction between 2-aminopyridines and α-haloketones, the initial step is the Sɴ2 reaction where the pyridine nitrogen attacks the α-carbon of the ketone, displacing the halide. This forms a crucial N-(2-oxoalkyl)pyridinium halide intermediate. researchgate.net This intermediate then undergoes an intramolecular cyclization via the condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring. acs.org

In multicomponent reactions, different intermediates are proposed. For instance, in an iodine-catalyzed reaction of 2-aminopyridine, an aldehyde, and an isocyanide, the reaction begins with the condensation of the aminopyridine and aldehyde to form an imine intermediate (A). nih.govrsc.org This imine is activated by the Lewis acidic iodine catalyst, facilitating the nucleophilic addition of the isocyanide to create an iminium ion intermediate (B). This is followed by a [4+1] cycloaddition to generate another cyclic intermediate (C), which then rearranges to form the final product. nih.govrsc.orgrsc.org

In gold-catalyzed syntheses using pyridine N-oxides and alkynes, a proposed vinylgold intermediate rearranges to a gold-carbenoid intermediate. Direct attack by the pyridine nucleophile on this carbenoid leads to a pyridinium intermediate, which was identified by LCMS analysis of the crude reaction mixture. nih.gov Subsequent condensation of the generated amine and ketone functionalities furnishes the final product. nih.gov The isolation or detection of such intermediates provides strong evidence for the proposed reaction pathways. acs.org

Catalytic Cycle Postulations

Catalysis is central to many modern methods for synthesizing imidazo[1,2-a]pyridines, with copper, gold, and palladium being commonly employed metals. The postulation of catalytic cycles is essential for understanding the role of the catalyst and for optimizing reaction conditions.

In copper(I)-catalyzed aerobic oxidative syntheses, a plausible catalytic cycle often begins with the coordination of the catalyst to one of the reactants. For example, in the reaction of 2-aminopyridines with nitroolefins using air as the oxidant, a proposed mechanism involves a Michael addition followed by the formation of a radical cation. organic-chemistry.org The copper catalyst facilitates electron transfer processes and is regenerated at the end of the cycle. In another copper-catalyzed domino reaction, a dynamic Cu(II)/Cu(I) system is generated in situ from CuSO₄ and sodium ascorbate. acs.org This system is believed to catalyze a 5-exo-dig cycloisomerization of an alkyne with a pre-formed condensation product of a 2-aminopyridine and an aldehyde. acs.org

For gold-catalyzed reactions, such as the synthesis from pyridine N-oxides and alkynes, the proposed cycle starts with the gold catalyst activating the alkyne. nih.gov This facilitates the addition of the pyridine N-oxide, leading to a vinylgold intermediate. This intermediate can then rearrange to a gold-carbenoid species. Subsequent intramolecular reaction and condensation steps yield the product and regenerate the active gold catalyst. nih.gov

Palladium-catalyzed reactions, such as three-component syntheses, also proceed via a catalytic cycle. While a specific cycle for imidazo[1,2-a]pyridine synthesis was not detailed in the provided search results, a general palladium cycle would involve oxidative addition, migratory insertion, and reductive elimination steps to form new C-C or C-N bonds, with the Pd(0) or Pd(II) catalyst being regenerated. nih.gov

Table 3: Postulated Roles of Catalysts in Imidazo[1,2-a]pyridine Synthesis

Catalyst Proposed Role Key Steps in Catalytic Cycle Reference
Copper(I) Iodide Lewis Acid / Redox Catalyst Coordination, Michael Addition, Radical Cation Formation, Intramolecular Addition organic-chemistry.org
Cu(II)/Cu(I) System Lewis Acid In situ generation of active species, Facilitates 5-exo-dig cycloisomerization acs.org
Gold(III) Chloride Alkyne Activator Alkyne complexation, Formation of vinylgold and gold-carbenoid intermediates nih.gov

Spectroscopic and Advanced Structural Elucidation Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key expected signals would include:

A singlet corresponding to the three protons of the methyl group (CH₃) of the acetate (B1210297) moiety.

A singlet for the two protons of the methylene bridge (-CH₂-).

A series of signals in the aromatic region, corresponding to the protons on the imidazo[1,2-a]pyridine (B132010) ring system. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) of these aromatic protons would be crucial for confirming the substitution pattern on the heterocyclic core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Expected signals would include:

A peak for the methyl carbon of the acetate group.

A signal for the methylene carbon.

Resonances for the carbonyl carbon (C=O) of the ester.

A set of signals corresponding to the carbon atoms of the imidazo[1,2-a]pyridine rings.

The chemical shifts for these signals would be compared against predicted values and data from similar known compounds to ensure the structure is correct.

Utilization of Mass Spectrometry (MS and HRMS) for Molecular Identity

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): In a typical mass spectrum, Imidazo[1,2-a]pyridin-2-ylmethyl acetate would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which would correspond to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This technique could confirm the exact molecular formula of the compound (C₁₀H₁₀N₂O₂), distinguishing it from other isomers with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to display characteristic absorption bands, including:

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester functional group, typically found in the region of 1735-1750 cm⁻¹.

Bands corresponding to C-O stretching of the ester.

Absorptions related to the C=N and C=C stretching vibrations within the aromatic imidazo[1,2-a]pyridine ring system.

Signals corresponding to C-H stretching and bending vibrations.

Structure Activity Relationship Sar Elucidation

Impact of Substituent Modifications on Biological Activity

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly dependent on the nature and position of various substituents. The C2 and C3 positions, in particular, have been identified as key sites for modification to tune the pharmacological properties of these compounds. researchgate.net

Research into the antituberculosis activity of imidazo[1,2-a]pyridine-3-carboxamides has revealed that modifications at the C2 and C6 positions can lead to significant improvements in potency. For instance, the introduction of a 2-ethyl-6-chloro substitution pattern resulted in a compound with markedly enhanced activity against both extracellular and intracellular Mycobacterium tuberculosis. rsc.org Further studies on this class of compounds have indicated that bulky and more lipophilic biaryl ethers also exhibit nanomolar potency. rsc.org

In the context of anticancer activity, a series of novel imidazo[1,2-a]pyridine derivatives were developed as covalent inhibitors of KRAS G12C. rsc.org The key to their activity was the strategic placement of substituents that could engage with the target protein. One particularly potent compound from this series, I-11, highlights the potential of this scaffold in developing targeted cancer therapies. rsc.org Another study focused on imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives as PI3Kα inhibitors. Among the synthesized compounds, a derivative bearing a 3-methoxyphenyl (B12655295) moiety demonstrated potent inhibitory activity against MCF-7 and HeLa cancer cell lines. researchgate.net

The following table summarizes the impact of various substituent modifications on the biological activity of imidazo[1,2-a]pyridine derivatives.

Scaffold/Series Substituent Modification Biological Activity Key Findings
Imidazo[1,2-a]pyridine-3-carboxamides2-ethyl-6-chloro substitutionAntituberculosisSignificantly improved potency against extracellular and intracellular Mtb. rsc.org
Imidazo[1,2-a]pyridine-3-carboxamidesBulky, lipophilic biaryl ethersAntituberculosisNanomolar range of potency. rsc.org
Imidazo[1,2-a]pyridine derivativesArylsulfonylhydrazone substituentsPI3K p110α inhibitionIdentified as potent inhibitors. researchgate.net
Imidazo[1,2-a]pyridine covalent inhibitorsOptimized substituents for KRAS G12C bindingAnticancerCompound I-11 identified as a potent agent for KRAS G12C-mutated cells. rsc.org
Imidazo[1,2-a]pyridine linked 1,2,3-triazoles3-methoxyphenyl moietyAnticancer (PI3Kα inhibition)Potent inhibitory activity against MCF-7 and HeLa cell lines. researchgate.net

Regioisomeric Effects on Pharmacological Profiles

The precise placement of functional groups on the imidazo[1,2-a]pyridine ring system, known as regioisomerism, can have a profound impact on the pharmacological profile of the resulting compounds. The electronic and steric properties of the molecule can be significantly altered by moving a substituent from one position to another, which in turn affects its interaction with biological targets.

Systematic exploration of the imidazo[1,2-a]pyridine scaffold has revealed that different regions of the molecule are amenable to functionalization, with the C3 position being a common site for introducing diversity. mdpi.com However, recent advances have also highlighted the potential for functionalization at other positions, such as C5. mdpi.com For instance, visible light-induced C5 alkylation has been developed, expanding the accessible chemical space for this scaffold. mdpi.com

In the development of antiulcer agents, new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized. While these compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties. nih.gov This suggests that substitution at the C3 position is critical for this particular biological effect.

The table below illustrates how the position of substituents can influence the pharmacological activity of imidazo[1,2-a]pyridine derivatives.

Scaffold Regioisomeric Position of Substituent Observed Pharmacological Profile Reference
Imidazo[1,2-a]pyridineC3-alkoxycarbonylationCan be further converted into various functional groups like amides and hydroxymethyls. mdpi.com mdpi.com
Imidazo[1,2-a]pyridineC5-alkylationA less explored position for functionalization, offering new avenues for SAR studies. mdpi.com mdpi.com
Imidazo[1,2-a]pyridineC3-substitution with thioether side chainPronounced activity against human cytomegalovirus and varicella-zoster virus. researchgate.net researchgate.net
Imidazo[1,2-a]pyridine3-substituted derivativesDemonstrated cytoprotective properties in antiulcer studies. nih.gov nih.gov

Influence of Linker Length and Nature on Activity

In the context of antitubercular agents, a molecular hybridization strategy was employed to link imidazo[1,2-a]pyrimidine (B1208166) with pyridine (B92270), pyrazine, or pyrimidine (B1678525) moieties through a carbohydrazide (B1668358) or carbohydrazonamide linker. researchgate.net This approach, which combines two active pharmacophores into a single molecule, has the potential to overcome drug resistance. researchgate.net The nature of the linker in these hybrid molecules is crucial for maintaining the appropriate orientation of the two pharmacophoric units to achieve the desired biological effect.

For antiulcer agents, the elaboration of a side chain at the 3-position of the imidazo[1,2-a]pyridine ring was a key synthetic step. nih.gov The resulting primary amines were then treated with other moieties to generate the final compounds. The nature of this side chain, or linker, was instrumental in determining the cytoprotective properties of the molecules. nih.gov

The following table provides examples of how linker modifications can impact the activity of imidazo[1,2-a]pyridine derivatives.

Scaffold/Hybrid Type Linker Type Target/Activity Impact of Linker
Imidazo[1,2-a]pyrimidine-heterocycle hybridsCarbohydrazide or carbohydrazonamideAntitubercularCovalently connects two distinct pharmacophores to potentially overcome drug resistance. researchgate.net
3-substituted Imidazo[1,2-a]pyridinesThioether side chainAntiviralThe presence and nature of the thioether linker are important for activity against human cytomegalovirus. researchgate.net
3-substituted Imidazo[1,2-a]pyridinesElaborated side chain leading to a primary amineAntiulcer (cytoprotective)The structure of the side chain at the 3-position is critical for cytoprotective properties. nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is instrumental in elucidating the interactions between imidazo[1,2-a]pyridine (B132010) derivatives and their biological targets.

Researchers utilize molecular docking to simulate the binding of these compounds to the active sites of various proteins and enzymes. For instance, docking studies have been performed to investigate the binding of imidazo[1,2-a]pyridine derivatives to potential targets in cancer, tuberculosis, and viral diseases. nih.govresearchgate.netresearchgate.net In one study, derivatives were docked into the active site of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme, a key target in cancer therapy. The simulations revealed that these compounds could form crucial interactions with key amino acid residues such as ARG 41, SER 39, ASP 38, and GLU 37. researchgate.net

Similarly, in the context of anti-tubercular research, docking studies were conducted on imidazo[1,2-a]pyridine-3-carboxamide analogues with the enzyme pantothenate synthetase. openpharmaceuticalsciencesjournal.com These simulations successfully identified key hydrogen bond and pi-cation interactions within the enzyme's active site. openpharmaceuticalsciencesjournal.com Another study focused on potential inhibitors for SARS-CoV-2, using molecular docking to predict the binding affinity of imidazo[1,2-a]pyrimidine (B1208166) derivatives to the human angiotensin-converting enzyme 2 (ACE2) receptor and the spike protein. nih.gov These computational models are vital for rationalizing the structure-activity relationships (SAR) observed in experimental assays and for providing a theoretical foundation for the compounds' mechanisms of action. nih.gov

In Silico Screening and Design of Novel Derivatives

In silico (computer-based) screening and rational design are powerful strategies for identifying and optimizing new drug candidates from the imidazo[1,2-a]pyridine class. These approaches allow for the rapid evaluation of large virtual libraries of compounds, saving significant time and resources compared to traditional high-throughput screening.

The process often begins with a known active compound or a promising scaffold, which is then modified in silico to create a library of virtual derivatives. These derivatives are then computationally screened against a specific biological target. For example, researchers have designed and synthesized novel imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives and evaluated them as potential anticancer agents. researchgate.net

Furthermore, network pharmacology can be combined with these methods to identify potential targets for a given compound. nih.gov In a study on anti-tubercular agents, network pharmacology was used to identify 24 potential targets for imidazo[1,2-a]pyridine derivatives in Mycobacterium tuberculosis. nih.gov This information is then used to guide the design of new compounds with enhanced potency and selectivity. Computational tools also allow for the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to design molecules with better drug-like characteristics from the early stages of discovery. acs.orgresearchgate.net

Prediction of Binding Modes and Affinities

A primary goal of computational studies is to accurately predict how a ligand binds to its target and the strength of this interaction, known as binding affinity. Molecular docking software calculates a score, often expressed in kcal/mol, which estimates the binding free energy. A lower score typically indicates a stronger, more favorable interaction.

Several studies on imidazo[1,2-a]pyridine derivatives have reported predicted binding affinities against various targets. For instance, in a study targeting breast cancer, a novel derivative exhibited a high binding energy of -9.207 kcal/mol with the enzyme oxidoreductase. researchgate.net In another research effort against SARS-CoV-2 targets, an imidazo[1,2-a]pyrimidine derivative showed a predicted binding affinity of -9.1 kcal/mol to the ACE2 receptor. nih.gov

The predicted binding mode reveals the specific orientation of the ligand within the active site and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. For example, docking of imidazo[1,2-a]pyridine hybrids into the human LTA4H enzyme showed that one compound, HB7, had the strongest binding affinity with a score of -11.237 Kcal/mol. chemmethod.com These predictions are crucial for understanding the structural basis of a compound's activity and for guiding further chemical modifications to improve binding and efficacy. acs.org

The table below summarizes the predicted binding affinities of selected imidazo[1,2-a]pyridine derivatives against various biological targets as reported in the literature.

Compound/DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)
Imidazo[1,2-a]pyrimidine derivative (7a)ACE2 Receptor-9.1
Imidazo[1,2-a]pyrimidine derivative (7a)SARS-CoV-2 Spike Protein-7.3
Imidazo[1,2-a]pyridine-3-carboxamide (26k)Pantothenate Synthetase-7.370
Imidazo[1,2-a]pyridine derivative (C)Oxidoreductase-9.207
Imidazo[1,2-a]pyridine hybrid (HB7)Human LTA4H-11.237
Imidazo[1,2-a]pyridine hybrid (Original Ligand)Human LTA4H-6.908

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Methodologies

While classical methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core, such as the Tschitschibabin reaction, are well-established, the future of synthesizing Imidazo[1,2-a]pyridin-2-ylmethyl acetate (B1210297) and its analogs lies in the development of more efficient, sustainable, and versatile synthetic strategies. bio-conferences.org Modern synthetic chemistry is continuously evolving, with a strong emphasis on green chemistry and atom economy.

Key areas for future development include:

Multicomponent Reactions (MCRs): MCRs, like the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a powerful tool for rapidly generating molecular diversity from simple starting materials in a single step. mdpi.com Future work should focus on adapting and optimizing GBB and other MCRs for the one-pot synthesis of highly substituted Imidazo[1,2-a]pyridin-2-ylmethyl acetate derivatives, which would streamline the drug discovery process.

Catalyst Innovation: Research into novel catalytic systems is crucial. This includes exploring the use of environmentally benign and cost-effective catalysts, such as molecular iodine or montmorillonite K-10 clay, which have shown promise in synthesizing the core scaffold. acs.orgnih.gov Furthermore, the development of metal-free synthetic routes is a significant goal to minimize toxic residues in the final pharmaceutical products. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing, including enhanced reaction rates, improved yields, better process control, and scalability. bio-conferences.org Applying microwave irradiation has already been shown to facilitate a rapid and efficient preparation of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Future synthetic routes for this compound should explore these technologies to create more sustainable and industrially viable manufacturing processes.

Table 1: Comparison of Modern Synthetic Methodologies for Imidazo[1,2-a]Pyridine Scaffolds
MethodologyKey FeaturesPotential Advantages for this compound SynthesisReference
Groebke–Blackburn–Bienaymé Reaction (GBBR)Three-component reaction of an aldehyde, 2-aminopyridine (B139424), and an isocyanide.High efficiency, atom economy, and rapid access to diverse analogs. mdpi.comnih.gov
Catalyst-Free SynthesisReaction of α-haloketones with 2-aminopyridines without a catalyst or solvent.Simplified purification, reduced cost, and environmentally friendly. bio-conferences.org
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reactions.Significantly reduced reaction times, enhanced yields, and uniform heating. bio-conferences.org
Molecular Iodine CatalysisUses iodine as a non-toxic and inexpensive catalyst.Environmentally benign, high product yields, and mild reaction conditions. nih.gov

Identification of New Molecular Targets and Biological Pathways

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing activity against a wide array of biological targets. researchgate.netrsc.org While the specific targets of this compound may not be fully elucidated, research on its analogs provides a roadmap for future investigations.

Derivatives of the core structure have been identified as inhibitors of several key proteins implicated in disease:

Kinases: A significant number of imidazo[1,2-a]pyridine derivatives have been developed as kinase inhibitors. These include inhibitors of c-Met, Never in mitosis (NIMA) related kinase 2 (Nek2), PI3K/mTOR, and Platelet-Derived Growth Factor Receptor (PDGFR), all of which are crucial targets in cancer therapy. documentsdelivered.comnih.govresearchgate.netnih.govnih.gov

Inflammatory Pathways: Certain analogs have demonstrated anti-inflammatory effects by modulating signaling pathways such as STAT3/NF-κB/iNOS/COX-2. nih.gov

Antitubercular Targets: The discovery of imidazo[1,2-a]pyridine amides as potent agents against Mycobacterium tuberculosis has highlighted their potential to inhibit targets like the ubiquinol-cytochrome c reductase (QcrB) in the electron transport chain. nih.gov

Future research on this compound should involve comprehensive screening against diverse panels of molecular targets to uncover its specific mechanism of action. Techniques such as chemical proteomics and high-throughput screening can be employed to identify novel binding partners and biological pathways. Understanding these interactions is critical for its development as a therapeutic agent and for identifying potential biomarkers for patient stratification.

Table 2: Known Molecular Targets of Imidazo[1,2-a]Pyridine Derivatives
Molecular TargetTherapeutic AreaSignificanceReference
c-MetOncologyReceptor tyrosine kinase involved in tumor growth, angiogenesis, and metastasis. nih.govnih.gov
Nek2OncologyKinase involved in cell cycle regulation; overexpressed in various tumors. documentsdelivered.com
PI3K/mTOROncologyKey components of a signaling pathway crucial for cell growth and proliferation. researchgate.net
STAT3/NF-κBInflammation, OncologyTranscription factors that regulate genes involved in inflammation and cancer. nih.gov
QcrBInfectious Disease (Tuberculosis)A subunit of the electron transport chain in Mycobacterium tuberculosis. nih.gov
Neuropeptide S Receptor (NPSR)NeuroscienceG-protein coupled receptor implicated in anxiety and sleep disorders. nih.gov

Advanced Computational Modeling for Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery for accelerating the identification and optimization of lead compounds. For this compound, leveraging advanced computational modeling will be essential for rational drug design.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of this compound analogs with their biological activity. researchgate.net These models can guide the design of new derivatives with improved potency and selectivity.

Molecular Docking and Dynamics: Once a molecular target is identified, molecular docking simulations can predict the binding mode and affinity of this compound within the target's active site. acs.org Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time, helping to refine the design of next-generation inhibitors.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs early in the design phase. acs.org This allows for the prioritization of compounds with favorable drug-like properties, reducing the likelihood of late-stage failures in clinical development. Density Functional Theory (DFT) studies can also be used to understand the electronic properties and reactivity of the molecules. nih.gov

By integrating these computational approaches, researchers can adopt a more targeted and efficient strategy for optimizing the therapeutic potential of this compound.

Design and Synthesis of Advanced Imidazo[1,2-a]pyridine-2-ylmethyl Acetate Analogs

Building on the insights gained from synthetic, biological, and computational studies, the final frontier is the rational design and synthesis of advanced analogs of this compound. The goal is to systematically modify the core structure to enhance its therapeutic index.

Key strategies for analog design will include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is necessary. documentsdelivered.comnih.gov This involves synthesizing series of compounds where different positions on the imidazo[1,2-a]pyridine ring and the acetate group are modified. The biological activity of these analogs will then be evaluated to establish clear SAR trends, guiding further optimization. nih.govresearchgate.net

Bioisosteric Replacement: This strategy involves replacing certain functional groups on the molecule with other groups that have similar physical or chemical properties but may lead to improved biological activity, selectivity, or pharmacokinetic profiles. nih.gov For instance, the acetate group could be replaced with other esters, amides, or metabolically stable linkers to modulate the compound's properties.

Scaffold Hopping: While maintaining the core pharmacophoric elements, researchers can explore alternative heterocyclic scaffolds that mimic the imidazo[1,2-a]pyridine core. rsc.org This can lead to the discovery of novel chemical series with entirely different intellectual property landscapes and potentially superior drug-like properties.

The ultimate aim of these efforts is to generate a clinical candidate with optimized potency, selectivity, metabolic stability, and oral bioavailability, building upon the foundational promise of this compound. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.